1-(2-Chloro-4-nitroanilino)anthracene-9,10-dione
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Overview
Description
1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a unique structure with a chloro-nitrophenyl group attached to an aminoanthracene-9,10-dione core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione typically involves the reaction of 2-chloro-4-nitroaniline with anthracene-9,10-dione. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as copper(II) chloride. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various organic compounds and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pigments and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding during replication. These actions make it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-chloroanthracenedione
- 1-Amino-4-chloroanthracenedione
- 2-Chloro-1,3,8-trihydroxy-6-(hydroxymethyl)-anthracene-9,10-dione
Uniqueness
1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-nitrophenyl group enhances its reactivity and potential for various applications compared to other anthracenedione derivatives .
Properties
CAS No. |
62322-93-4 |
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Molecular Formula |
C20H11ClN2O4 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-(2-chloro-4-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClN2O4/c21-15-10-11(23(26)27)8-9-16(15)22-17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,22H |
InChI Key |
IWPLYUINQQBWPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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